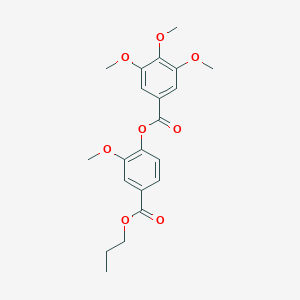![molecular formula C22H20ClN3O3 B309432 4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B309432.png)
4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide, also known as CE-245677, is a small molecule that has been developed as a potential therapeutic agent for the treatment of cancer. It belongs to the class of compounds known as benzamides, which have been shown to have anti-tumor activity in preclinical studies.
Wirkmechanismus
The exact mechanism of action of 4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide is not well understood. However, it is believed to act by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of cell growth and survival. By inhibiting HSP90, 4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide may induce cell death in cancer cells, thereby inhibiting tumor growth.
Biochemical and Physiological Effects:
4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor angiogenesis. In addition, it has been shown to modulate the activity of a number of signaling pathways involved in cancer cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide for lab experiments is its potent anti-tumor activity against a variety of cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell growth and survival. However, one of the limitations of 4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide. One area of interest is the development of more potent analogs of 4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide that may have improved anti-tumor activity. In addition, further studies are needed to better understand the mechanism of action of 4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide and its effects on cancer cells. Finally, clinical trials are needed to determine the safety and efficacy of 4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide in humans, and to determine its potential as a therapeutic agent for the treatment of cancer.
Synthesemethoden
The synthesis of 4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with ethyl 2-aminobenzoate in the presence of thionyl chloride to form the corresponding 4-chloro-3-nitrobenzoyl ethyl ester. This intermediate is then reduced with iron powder in the presence of acetic acid to give the corresponding 4-chloro-3-aminobenzoyl ethyl ester. The final step involves the reaction of this intermediate with 4-methyl-2-pyridinecarboxylic acid in the presence of triethylamine to form 4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide.
Wissenschaftliche Forschungsanwendungen
4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide has been extensively studied in preclinical models of cancer. It has been shown to have potent anti-tumor activity against a variety of cancer cell lines, including lung, breast, and colon cancer. In addition, it has been shown to be effective in inhibiting tumor growth in animal models of cancer. These findings suggest that 4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide may have potential as a therapeutic agent for the treatment of cancer.
Eigenschaften
Produktname |
4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide |
|---|---|
Molekularformel |
C22H20ClN3O3 |
Molekulargewicht |
409.9 g/mol |
IUPAC-Name |
4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C22H20ClN3O3/c1-3-29-19-7-5-4-6-16(19)22(28)25-18-13-15(8-9-17(18)23)21(27)26-20-12-14(2)10-11-24-20/h4-13H,3H2,1-2H3,(H,25,28)(H,24,26,27) |
InChI-Schlüssel |
IAHFSGGDEVPRKG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(=O)NC3=NC=CC(=C3)C)Cl |
Kanonische SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)C(=O)NC3=NC=CC(=C3)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-chloro-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B309354.png)
![Methyl 4-chloro-3-[(3-pyridinylcarbonyl)amino]benzoate](/img/structure/B309356.png)
![Propyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate](/img/structure/B309358.png)
![4-chloro-N-cyclohexyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309359.png)
![Methyl 2-hydroxy-5-[(phenylsulfonyl)amino]benzoate](/img/structure/B309361.png)
![4-chloro-N-isopentyl-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309363.png)
![Ethyl 3-methoxy-4-[(phenylsulfonyl)oxy]benzoate](/img/structure/B309364.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B309365.png)
![Ethyl 4-chloro-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B309366.png)
![3,4,5-trimethoxy-N-[3-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309368.png)
![N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B309369.png)


![N-{2-chloro-5-[(4-methoxyanilino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B309372.png)